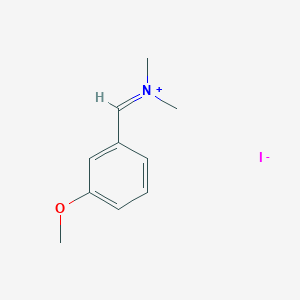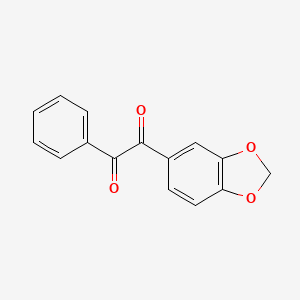![molecular formula C10H16O B14423062 [(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol CAS No. 85761-25-7](/img/structure/B14423062.png)
[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol is an organic compound with a unique structure that includes a cyclopentene ring substituted with a methyl group, a prop-1-en-2-yl group, and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors followed by functional group modifications. For instance, starting from a suitable cyclopentene derivative, the introduction of the prop-1-en-2-yl group can be achieved through a series of addition and elimination reactions. The final step typically involves the reduction of a carbonyl group to form the methanol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalysts, are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The prop-1-en-2-yl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol can be compared with other similar compounds, such as:
(2R,5S)-2-Methyl-5-(prop-1-en-2-yl)-2-vinyltetrahydrofuran: This compound has a similar structure but includes a tetrahydrofuran ring instead of a cyclopentene ring.
Linalool oxide: Another structurally related compound with different functional groups and applications.
The uniqueness of [(5S)-2-methyl-5-prop-1-ylcyclopenten-1-yl]methanol lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Propriétés
Numéro CAS |
85761-25-7 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
[(5S)-2-methyl-5-prop-1-en-2-ylcyclopenten-1-yl]methanol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(9)6-11/h9,11H,1,4-6H2,2-3H3/t9-/m0/s1 |
Clé InChI |
KIGJGCPWLLIPBZ-VIFPVBQESA-N |
SMILES isomérique |
CC1=C([C@@H](CC1)C(=C)C)CO |
SMILES canonique |
CC1=C(C(CC1)C(=C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


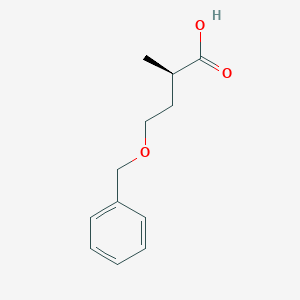
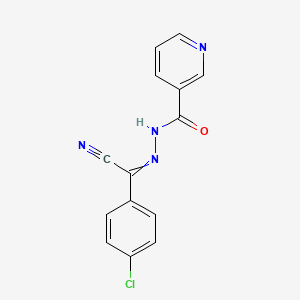
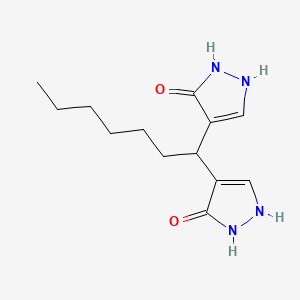
![2-{4-[Benzyl(ethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14423003.png)
![5,5-Diphenylspiro[1,3-dithiolane-4,9'-xanthene]](/img/structure/B14423012.png)


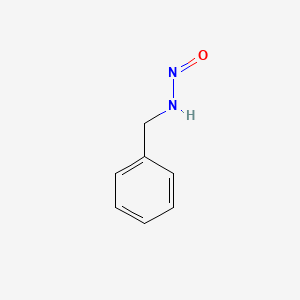

![Butyl[(4-methylbenzene-1-sulfonyl)oxy]bis(4-methylphenyl)stannane](/img/structure/B14423046.png)
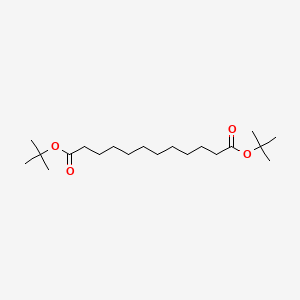
![(2S)-2-Amino-5-[(2H-1,3-benzodioxol-5-yl)methoxy]-5-oxopentanoate](/img/structure/B14423068.png)
